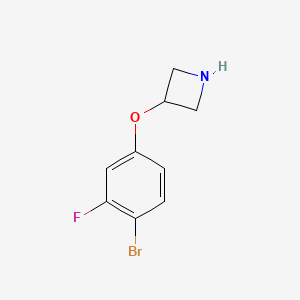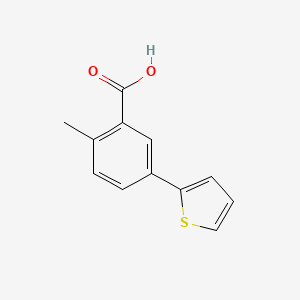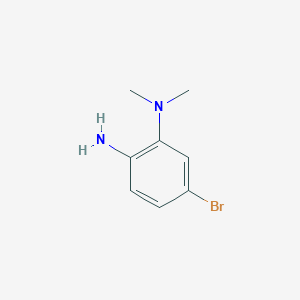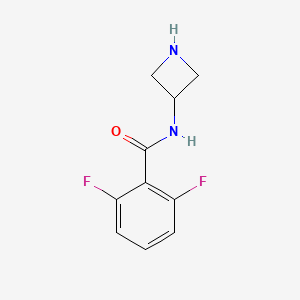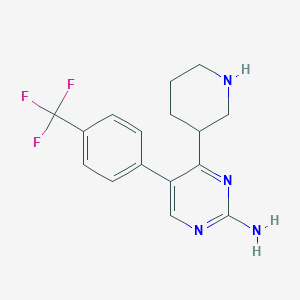
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Übersicht
Beschreibung
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating an efficient approach to obtain various derivatives. These compounds have been explored for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer and Anti-Angiogenic Properties
- Anti-Angiogenic and DNA Cleavage Studies : A series of derivatives containing this compound were synthesized and tested for their ability to inhibit in vivo angiogenesis and DNA cleavage. These studies suggest potential anticancer applications due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
GPR119 Agonist Activity
- GPR119 Agonist Design and Synthesis : Research has been conducted on designing and synthesizing N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These agonists are significant for their potential in treating diabetes, and their design involved optimizing interactions with GPR119 (Kubo et al., 2021).
Metabolic Studies
- Metabolism of Flumatinib : Flumatinib, a derivative of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. The study provides insights into the main metabolic pathways and the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).
Computational and Theoretical Studies
- Computational Analysis : Some studies have also focused on computational analysis and theoretical studies to predict the physicochemical properties, drug-likeness, and oral bioavailability of derivatives of this compound (Thabet et al., 2022).
Antimicrobial Activity
- Antimicrobial Activity of Derivatives : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Zukünftige Richtungen
I couldn’t find any information on the future directions of research or applications for this compound.
Eigenschaften
IUPAC Name |
4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYTYPUKIUVWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



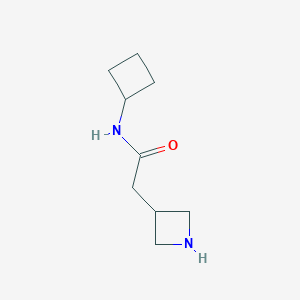
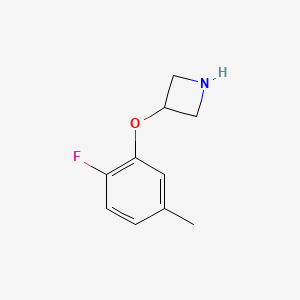
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
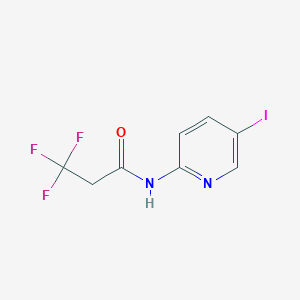
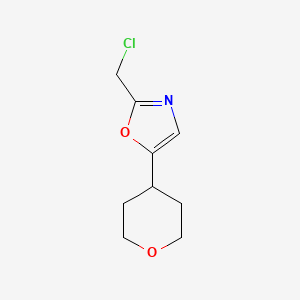
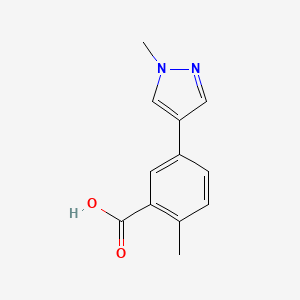
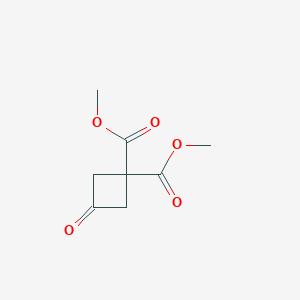
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
